cyclo[RGDfK(cypate)]
Description
Significance of Integrin αvβ3 in Biological Processes and Pathologies
Integrin αvβ3 is a heterodimeric transmembrane receptor that plays a crucial role in cell-matrix adhesion and signaling. unige.it Its expression is generally low on mature endothelial and epithelial cells but is significantly upregulated on various cell types under specific physiological and pathological conditions. sciopen.com
Notably, integrin αvβ3 is highly expressed on activated endothelial cells during angiogenesis, the formation of new blood vessels from pre-existing ones. benthamdirect.comnih.govnih.gov This process is essential for tumor growth, invasion, and metastasis. benthamdirect.comnih.govfrontiersin.org The upregulation of integrin αvβ3 on tumor cells themselves is also associated with a more aggressive and metastatic phenotype in cancers such as melanoma and glioblastoma. nih.govmdpi.com Beyond cancer, this integrin is implicated in other pathologies, including rheumatoid arthritis and osteoporosis. benthamdirect.com
The interaction of integrin αvβ3 with extracellular matrix (ECM) proteins, such as vitronectin, fibronectin, and osteopontin, is mediated by the recognition of the arginine-glycine-aspartic acid (RGD) tripeptide sequence within these proteins. frontiersin.orgwikipedia.orgnih.gov This binding triggers intracellular signaling cascades that regulate cell survival, proliferation, migration, and invasion. nih.govembopress.orgrupress.org Given its restricted expression in healthy tissues and its prominent role in disease progression, integrin αvβ3 has emerged as a key target for the development of diagnostic and therapeutic agents. sciopen.combenthamdirect.comnih.gov
RGD Peptides as Ligands for Integrin αvβ3: Foundational Research
The discovery in the mid-1980s that the RGD tripeptide is a minimal recognition motif for many integrins, including αvβ3, was a landmark in cell adhesion research. wikipedia.orgnih.govcellgs.com This finding paved the way for the design and synthesis of RGD-based peptides as selective ligands for these receptors. nih.gov
Early research focused on linear RGD peptides, but these often exhibited low affinity and poor selectivity for specific integrin subtypes. A significant breakthrough came with the development of cyclic RGD peptides. nih.gov Constraining the peptide backbone into a cyclic structure was found to enhance both binding affinity and selectivity for integrin αvβ3 over other integrins like α5β1 and αIIbβ3. nih.govacs.org
One of the most extensively studied cyclic RGD peptides is cyclo(-Arg-Gly-Asp-D-Phe-Lys-), often abbreviated as c(RGDfK). researchgate.net The inclusion of a D-amino acid (D-Phe) helps to stabilize the cyclic structure, while the lysine (B10760008) (K) residue provides a convenient site for conjugation to other molecules, such as imaging agents or therapeutic drugs, without significantly impairing the peptide's binding affinity. researchgate.netmdpi.com This foundational research established cyclic RGD peptides as robust and versatile tools for targeting integrin αvβ3 in various biomedical applications, including cancer imaging and therapy. cellgs.comresearchgate.net
Overview of Near-Infrared Fluorescent Peptides in Molecular Imaging Research
Molecular imaging techniques that utilize fluorescent probes have become indispensable tools in biomedical research. mdpi.com Near-infrared (NIR) fluorescence imaging, which operates in the 700-900 nm spectral window, offers several distinct advantages for in vivo applications. nih.govnih.gov Light in this region can penetrate deeper into biological tissues due to reduced absorption by endogenous chromophores like hemoglobin and water, and lower tissue autofluorescence, leading to improved signal-to-noise ratios. nih.govnih.govacs.org
The development of NIR fluorescent dyes, such as carbocyanine dyes like cypate (B1246621), has been instrumental in advancing this imaging modality. nih.govnih.gov These dyes can be chemically conjugated to targeting moieties, such as RGD peptides, to create probes that specifically accumulate at sites of interest. nih.gov The resulting NIR fluorescent peptides allow for the non-invasive, real-time visualization of molecular targets and biological processes in living subjects. photonetc.com
In preclinical research, NIR fluorescent peptides are widely used to study tumor biology, monitor disease progression, and evaluate the efficacy of therapeutic interventions in small animal models. nih.govazonano.com The high sensitivity and spatiotemporal resolution of NIR fluorescence imaging provide valuable insights into the dynamic nature of biological systems. researchgate.netmacsenlab.com The success of these probes in preclinical settings is paving the way for their potential translation into clinical applications, such as image-guided surgery and intraoperative tumor margin delineation. photonetc.com
Chemical and Physical Properties of cyclo[RGDfK(cypate)]
The molecular probe cyclo[RGDfK(cypate)] is a conjugate of the cyclic pentapeptide c(RGDfK) and the near-infrared fluorescent dye, cypate. The cypate molecule is attached to the epsilon-amino group of the lysine residue in the peptide. nih.gov
| Property | Value |
| Molecular Formula | C61H75N9O10S2 |
| Molecular Weight | 1210.4 g/mol |
| Appearance | Dark blue solid |
| Solubility | Soluble in DMSO and DMF |
| Excitation Maximum (λex) | ~780 nm |
| Emission Maximum (λem) | ~810 nm |
Note: The exact molecular formula and weight can vary slightly depending on the counter-ions present.
The optical properties of cyclo[RGDfK(cypate)] are primarily determined by the cypate dye. It exhibits strong absorption and fluorescence in the near-infrared region of the electromagnetic spectrum. nih.gov This characteristic is highly advantageous for in vivo imaging as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration of light. nih.gov
Mechanism of Action
The mechanism of action of cyclo[RGDfK(cypate)] is twofold, involving both targeted binding and fluorescence emission.
The targeting component is the cyclic RGDfK peptide. The RGD sequence within the peptide specifically recognizes and binds to integrin αvβ3, which is often overexpressed on the surface of tumor cells and angiogenic endothelial cells. sciopen.comnih.gov The cyclic conformation of the peptide enhances its binding affinity and selectivity for this particular integrin. nih.gov
Once bound to integrin αvβ3, the cypate component of the probe can be excited by an external light source of the appropriate wavelength (around 780 nm). The excited cypate molecule then relaxes to its ground state by emitting fluorescent light at a longer wavelength (around 810 nm). nih.gov This emitted NIR fluorescence can be detected by specialized imaging systems, allowing for the visualization of tissues and cells with high integrin αvβ3 expression.
Synthesis and Characterization
The synthesis of cyclo[RGDfK(cypate)] is typically achieved through a multi-step process. The cyclic peptide c(RGDfK) is first synthesized using solid-phase peptide synthesis (SPPS) techniques. researchgate.net Following cleavage from the resin and purification, the peptide is then conjugated to the cypate dye. Cypate, which contains two carboxylic acid groups, is often activated as an N-hydroxysuccinimide (NHS) ester to facilitate its reaction with the primary amine on the lysine side chain of the c(RGDfK) peptide. nih.govnih.gov
The final product, cyclo[RGDfK(cypate)], is purified using methods such as high-performance liquid chromatography (HPLC). Characterization of the compound is performed using techniques like mass spectrometry (MS) to confirm the correct molecular weight and nuclear magnetic resonance (NMR) spectroscopy to verify its structure. nih.gov
In Vitro and In Vivo Studies
The biological activity and imaging potential of cyclo[RGDfK(cypate)] have been evaluated in numerous in vitro and in vivo studies.
In Vitro Studies
Cell-based assays are crucial for determining the binding affinity and specificity of the probe. Competitive binding assays, often using radiolabeled ligands, are employed to measure the half-maximal inhibitory concentration (IC50) of cyclo[RGDfK(cypate)] for integrin αvβ3. These studies have consistently demonstrated high binding affinity of the probe for cells expressing this integrin. nih.gov For instance, one study reported an IC50 value of 6.39 x 10⁻⁸ M for cyclo[RGDfK(cypate)] in a competitive binding assay using purified αvβ3 integrin. nih.gov
Fluorescence microscopy is used to visualize the binding of cyclo[RGDfK(cypate)] to integrin αvβ3-positive cells. These experiments typically show bright fluorescence on the cell surface, confirming the probe's ability to target and label these cells. nih.gov
In Vivo Studies
Preclinical studies in animal models, primarily mice bearing human tumor xenografts, have been instrumental in demonstrating the in vivo efficacy of cyclo[RGDfK(cypate)] for tumor imaging. nih.gov Following systemic administration, the probe accumulates preferentially in tumors with high integrin αvβ3 expression. nih.gov
Optical imaging studies have shown high tumor-to-background signal ratios, enabling clear delineation of the tumor mass. nih.gov Biodistribution studies, which involve measuring the amount of the probe in various organs at different time points, have confirmed the targeted accumulation in the tumor and have provided insights into the probe's pharmacokinetic profile. nih.govresearchgate.net These studies generally show clearance of the probe through the renal and hepatobiliary systems. nih.gov
| Study Type | Key Findings |
| Competitive Binding Assay | High affinity for integrin αvβ3 (IC50 in the nanomolar range) nih.govmedchemexpress.com |
| Cellular Uptake | Specific binding and internalization in integrin αvβ3-expressing cells nih.gov |
| In Vivo Tumor Imaging | High tumor-to-background contrast in animal models nih.gov |
| Biodistribution | Preferential accumulation in tumors with clearance through kidneys and liver nih.govresearchgate.net |
Applications in Biomedical Research
The primary application of cyclo[RGDfK(cypate)] in biomedical research is as a molecular imaging agent for the non-invasive detection and monitoring of integrin αvβ3 expression. nih.gov This has significant implications for several areas of research:
Cancer Research: Given the role of integrin αvβ3 in tumor growth and metastasis, cyclo[RGDfK(cypate)] is used to visualize tumors, assess their angiogenic status, and monitor their response to anti-angiogenic therapies. benthamdirect.comresearchgate.net
Angiogenesis Research: The probe allows for the in vivo imaging of new blood vessel formation in various pathological conditions, not limited to cancer. nih.gov
Drug Delivery: By conjugating therapeutic agents to the RGD peptide, researchers can develop targeted drug delivery systems that specifically deliver cytotoxic agents to tumors, potentially reducing systemic toxicity. cellgs.com
Cyclo[RGDfK(cypate)] is a well-characterized and effective near-infrared fluorescent probe for the targeted imaging of integrin αvβ3. Its high binding affinity and specificity, coupled with the favorable properties of NIR fluorescence, make it a valuable tool in preclinical research. Studies have consistently demonstrated its utility in visualizing tumors and monitoring processes associated with angiogenesis. As molecular imaging technologies continue to advance, probes like cyclo[RGDfK(cypate)] hold promise for improving our understanding of disease and for the development of new diagnostic and therapeutic strategies.
Structure
2D Structure
Properties
Molecular Formula |
C67H78N11O9+ |
|---|---|
Molecular Weight |
1181.4 g/mol |
IUPAC Name |
2-[(1E,3E,5E,7E,25S,31R,34S,37R)-37-(4-aminobutyl)-34-benzyl-25-[3-(diaminomethylideneamino)propyl]-10,10,53,53-tetramethyl-23,26,29,32,35,38,39-heptaoxo-24,27,30,33,36,42-hexaza-21-azoniaheptacyclo[40.11.0.09,21.011,20.012,17.043,52.046,51]tripentaconta-1,3,5,7,9(21),11(20),12,14,16,18,43(52),44,46,48,50-pentadecaen-31-yl]acetic acid |
InChI |
InChI=1S/C67H77N11O9/c1-66(2)54-28-11-6-5-7-12-29-55-67(3,4)60-46-25-16-14-23-44(46)31-33-52(60)78(55)41-57(81)73-48(27-19-36-71-65(69)70)62(85)72-40-56(80)74-50(39-58(82)83)64(87)76-49(38-42-20-9-8-10-21-42)63(86)75-47(26-17-18-35-68)61(84)53(79)34-37-77(54)51-32-30-43-22-13-15-24-45(43)59(51)66/h5-16,20-25,28-33,47-50H,17-19,26-27,34-41,68H2,1-4H3,(H9-,69,70,71,72,73,74,75,76,80,81,82,83,85,86,87)/p+1/t47-,48+,49+,50-/m1/s1 |
InChI Key |
GCUFPHJXORLRLN-CZFAESEUSA-O |
Isomeric SMILES |
CC1(C/2=[N+](CC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)C(=O)CCN\3C4=C(C5=CC=CC=C5C=C4)C(/C3=C\C=C\C=C\C=C2)(C)C)CCCCN)CC6=CC=CC=C6)CC(=O)O)CCCN=C(N)N)C7=C1C8=CC=CC=C8C=C7)C |
Canonical SMILES |
CC1(C2=[N+](CC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)C(=O)CCN3C4=C(C5=CC=CC=C5C=C4)C(C3=CC=CC=CC=C2)(C)C)CCCCN)CC6=CC=CC=C6)CC(=O)O)CCCN=C(N)N)C7=C1C8=CC=CC=C8C=C7)C |
Origin of Product |
United States |
Design and Synthetic Methodologies for Cyclo Rgdfk Cypate and Its Derivatives
Rational Design Principles for Integrin-Targeted Probes
The design of effective integrin-targeted probes hinges on the synergistic combination of a high-affinity targeting moiety and a sensitive reporter molecule, linked in a manner that preserves the function of both components.
The Arg-Gly-Asp (RGD) sequence is a well-established motif for binding to integrins, a family of transmembrane receptors involved in cell-cell and cell-extracellular matrix interactions. aacrjournals.org Several integrin subtypes, notably αvβ3, are overexpressed on endothelial cells of newly forming blood vessels and on various tumor cells, making them attractive targets for cancer diagnostics and therapy. nih.govacs.orgnih.gov
Linear RGD peptides often suffer from low affinity and lack of selectivity. Cyclization of the peptide backbone, however, introduces conformational constraints that can significantly enhance binding affinity and selectivity for specific integrin subtypes. nih.govescholarship.org The cyclic pentapeptide cyclo(-Arg-Gly-Asp-D-Phe-Lys-), or c(RGDfK), has emerged as a particularly effective template. researchgate.net It is a potent and selective ligand for the αvβ3 integrin. nih.gov The inclusion of a D-amino acid (D-Phe) helps to stabilize the desired bioactive conformation and increases resistance to enzymatic degradation.
A key feature of the c(RGDfK) template is the lysine (B10760008) (K) residue. The side-chain amino group of lysine is not essential for integrin binding and provides a convenient and strategically located handle for the covalent attachment of other molecules, such as fluorescent dyes, without compromising the peptide's binding affinity. researchgate.net This makes c(RGDfK) an ideal scaffold for developing targeted probes. nih.govresearchgate.net The binding affinity of c(RGDfK) and related peptides for αvβ3 integrin is often quantified by the half-maximal inhibitory concentration (IC50), with values reported in the nanomolar range, indicating high-affinity binding. For instance, multimerization of the c(RGDfK) motif can further enhance binding affinity. ru.nl
Table 1: Comparison of Integrin Binding Affinities
| Compound | Target Integrin | IC50 (nM) |
|---|---|---|
| Monomeric c(RGDfK) conjugate | αvβ3 | 205.1 ± 1.4 |
| Dimeric c(RGDfK) conjugate | αvβ3 | ~10-fold increase vs monomer |
| Tetrameric c(RGDfK) conjugate | αvβ3 | Further increase vs dimer |
This table presents representative data on the binding affinities of RGD peptides, showing the enhancement with multimerization. Actual values can vary based on the specific conjugate and assay conditions. ru.nlnih.gov
For in vivo optical imaging, fluorescent probes that operate in the near-infrared (NIR) window (approximately 700-900 nm) are highly desirable. nih.govucf.edu This is because endogenous chromophores like hemoglobin and water have low absorption in this spectral region, leading to minimal tissue autofluorescence and deeper tissue penetration of light. wustl.edunih.gov
Cypate (B1246621), a dicarboxylic acid-containing carbocyanine dye, is an excellent candidate for this purpose. researchgate.netmedchemexpress.com It possesses strong absorption and fluorescence emission in the NIR range, typically with an absorption maximum around 780-802 nm and an emission maximum around 808-820 nm. wustl.edunih.gov The key structural feature of cypate for its role as a scaffold is the presence of two carboxylic acid groups. researchgate.netnih.gov These functional groups provide reactive sites for facile conjugation to the amino groups of biomolecules, such as the lysine side-chain of c(RGDfK). wustl.edunih.gov This allows cypate to act not only as a fluorescent reporter but also as a central scaffold for constructing more complex molecular probes, including multivalent structures where two peptide molecules can be attached to a single dye molecule. researchgate.netnih.gov
The covalent attachment of the c(RGDfK) peptide to the cypate scaffold requires a robust and efficient conjugation strategy. The most common approach involves the formation of a stable amide bond between a carboxylic acid on the cypate molecule and the primary amine of the lysine side chain in the peptide. nih.gov
This reaction is typically facilitated by standard peptide coupling reagents. nih.gov Carbodiimide chemistry, for example using diisopropylcarbodiimide (DIC), often in the presence of an activating agent like N-hydroxybenzotriazole (HOBt), has been shown to be effective for conjugating cypate to resin-bound peptides. nih.gov Another common coupling agent is N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU). researchgate.net The choice of coupling reagent and reaction conditions can be optimized to achieve high yields. nih.gov Alternative "click chemistry" approaches, such as copper-catalyzed azide-alkyne cycloaddition, have also been employed for conjugating modified RGD peptides to various scaffolds, offering high efficiency and chemoselectivity. ru.nlmdpi.com
Synthetic Strategies for cyclo[RGDfK(cypate)]
The synthesis of cyclo[RGDfK(cypate)] is a multi-step process that involves the synthesis of the cyclic peptide followed by its conjugation to the cypate dye.
Solid-phase peptide synthesis (SPPS) is the method of choice for preparing the c(RGDfK) peptide. researchgate.netnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). researchgate.net The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the N-terminus of the amino acids is standard practice. researchgate.netresearchgate.net
The synthesis begins with the attachment of the first amino acid to the resin. researchgate.net Subsequent amino acids are then coupled sequentially using activating agents like HBTU or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.netosti.gov After the linear peptide has been assembled, it is cleaved from the resin, and the side-chain protecting groups are removed. The head-to-tail cyclization of the linear peptide is a critical step and can be performed either in solution under high dilution to favor intramolecular cyclization over polymerization, or directly on the resin. nih.govresearchgate.net On-resin cyclization has been developed to streamline the process and improve yields. nih.govosti.gov
Table 2: Typical Reagents in SPPS of c(RGDfK)
| Step | Reagent/System | Purpose |
|---|---|---|
| N-α Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Protects the alpha-amino group during coupling |
| Resin | 2-chlorotrityl chloride resin, Rink amide resin | Solid support for peptide assembly |
| Amino Acid Activation | HBTU/DIPEA, HATU, DIC/HOBt | Promotes amide bond formation |
| Fmoc Deprotection | Piperidine in DMF | Removes the Fmoc group to allow the next coupling step |
| Cleavage/Deprotection | Trifluoroacetic acid (TFA) with scavengers | Cleaves the peptide from the resin and removes side-chain protecting groups |
| Cyclization | PyBOP, HATU | Promotes head-to-tail cyclization of the linear peptide |
This table provides an overview of common reagents used in the solid-phase synthesis of c(RGDfK) and related peptides. nih.govresearchgate.netosti.govnih.gov
The final step in the synthesis of cyclo[RGDfK(cypate)] is the conjugation of the purified cyclic peptide to the cypate molecule. A modular approach is often employed where the peptide and the dye are synthesized separately and then joined together.
One efficient method is to perform the conjugation while the peptide is still attached to the solid-phase resin. nih.gov The side-chain protecting group of the lysine residue is selectively removed, exposing the primary amine. The cypate, with its carboxylic acid groups activated, is then added to the resin-bound peptide. nih.gov This on-resin conjugation is followed by cleavage of the final conjugate from the resin and removal of any remaining protecting groups. nih.gov This strategy simplifies purification, as excess reagents can be washed away from the resin-bound product. Alternatively, the fully deprotected and purified c(RGDfK) peptide can be reacted with activated cypate in solution. researchgate.net Following the conjugation reaction, the final product, cyclo[RGDfK(cypate)], is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov
Synthesis of Cypate Fluorophore
The cypate fluorophore is a member of the heptamethine cyanine (B1664457) dye family, characterized by its strong absorption and fluorescence properties in the near-infrared (NIR) region, typically around 780 nm. nih.gov The synthesis of these dyes is generally achieved through a condensation reaction. nih.gov A common method involves reacting N-alkyl-substituted quaternary salts, which are derived from heterocyclic precursors like 2,3,3-trimethylindole, with a polymethine bridge linker such as 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene. researchgate.net
This reaction is often performed by heating the components to reflux in a solvent mixture, for instance, 1-butanol (B46404) and benzene, using a Dean-Stark apparatus to remove water as an azeotrope, which drives the reaction to completion. researchgate.net This uncatalyzed approach can produce various symmetric and non-symmetric cyanine dyes in high yields. researchgate.net For bioconjugation purposes, the core structure of cypate is specifically designed to include reactive functional groups, most notably two carboxylic acid moieties. nih.govresearchgate.net These groups are crucial as they provide the attachment points for peptide sequences, such as the RGD motif, allowing for the construction of targeted imaging agents. nih.gov The synthesis can be adapted to introduce these functionalities, creating a versatile scaffold for further chemical modification. nih.gov
Advanced Structural Modifications and Derivatization Strategies
To optimize the performance of cyclo[RGDfK(cypate)] as a targeted agent, several advanced structural modifications and derivatization strategies are employed. These modifications aim to improve binding affinity, selectivity, and in vivo pharmacokinetics.
Dimerization and Multimerization of RGD Moieties
A key strategy to enhance the binding affinity of RGD peptides for their target integrin receptors is multimerization. nih.gov By presenting multiple RGD motifs on a single molecular scaffold, the probability of receptor binding and retention at the target site is significantly increased. nih.govresearchgate.net The dicarboxylic acid groups on the cypate core serve as a natural branching point for creating these multivalent structures. nih.govnih.gov
The synthesis of these multimeric compounds is efficiently carried out using a combination of solid-phase peptide synthesis (SPPS) and solution-phase conjugation. nih.gov First, linear arrays containing multiple RGD units (e.g., dimeric, trimeric, or tetrameric sequences) are assembled on a resin. nih.govwustl.edu Subsequently, the cypate fluorophore is conjugated to the resin-bound peptide array. nih.gov A final cleavage step releases the multimeric RGD-cypate conjugate. nih.gov This methodology has been used to create a wide array of compounds, including dimers, trimers, tetramers, hexamers, and even octamers. nih.govnih.gov
Research has shown a clear correlation between the number of RGD units and the binding affinity for the αvβ3 integrin receptor. nih.gov Multimerization leads to a substantial increase in affinity, as demonstrated by lower IC50 values in competitive binding assays. nih.gov
| Compound | Number of RGD Units | IC50 Value (nM) |
|---|---|---|
| DOTA-E-c(RGDfK) | 1 (Monomer) | 120 |
| DOTA-E-[c(RGDfK)]₂ | 2 (Dimer) | 69.9 |
| DOTA-E{E[c(RGDfK)]₂}₂ | 4 (Tetramer) | 19.6 |
This enhanced affinity translates to higher tumor uptake and retention in vivo, making multimeric RGD compounds superior imaging agents compared to their monomeric counterparts. nih.gov
Integration with Bifunctional Chelators (e.g., DOTA, DFO, NOTA)
For applications in nuclear medicine, such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), the RGD peptide construct must be labeled with a radionuclide. This is achieved by integrating a bifunctional chelator into the molecular structure. acs.org These chelators form stable complexes with radiometals. mdpi.com Commonly used chelators include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), DFO (Deferoxamine), and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). mdpi.comnih.govnih.gov
DOTA is a versatile and widely used chelator that forms highly stable complexes with a variety of radiometals, including ⁶⁴Cu, ⁶⁸Ga, and ¹¹¹In. nih.govmdpi.comnih.gov Radiolabeling with DOTA conjugates typically requires heating (e.g., 90-100°C) to achieve high incorporation of the radiometal. nih.govnih.gov
NOTA offers the significant advantage of allowing radiolabeling with certain metals, such as ⁶⁸Ga, at room temperature. nih.govresearchgate.net This simplifies the radiosynthesis process. The resulting gallium-NOTA complex exhibits high thermodynamic stability. nih.gov
DFO is another established chelator, particularly for radionuclides like ⁸⁹Zr. nih.gov It can be conjugated to peptides using linkers like p-SCN-Bn-deferoxamine, which reacts with amine groups on the peptide. nih.gov
| Chelator | Typical Labeling Temperature | Typical Labeling Time | Key Advantage |
|---|---|---|---|
| DOTA | 90-100°C | 5-20 min | High stability with many radiometals |
| NOTA | Room Temperature | ~5 min | Mild, room temperature labeling conditions |
| DFO | More commonly used with ⁸⁹Zr; conditions vary |
Incorporation of Pharmacokinetic Modifiers
The in vivo behavior of RGD peptides can be fine-tuned by incorporating pharmacokinetic modifiers. These modifiers, such as polyethylene (B3416737) glycol (PEG) analogues, carbohydrates, or charged amino acids, can alter the solubility, blood clearance rate, and biodistribution of the compound. nih.gov
PEGylation, the attachment of PEG chains, is a widely used strategy to improve the pharmacokinetic profile of peptide-based agents. nih.govmdpi.com The inclusion of PEG linkers can increase hydrophilicity, prolong circulation time, and reduce uptake in non-target organs like the kidneys and liver. researchgate.netnih.gov PEG chains of various lengths can be used, with PEG4 being a common example. nih.govnih.gov These linkers can be inserted between the RGD peptide and the chelator or fluorophore. researchgate.net Studies have shown that PEGylation can lead to improved tumor-to-background ratios, which is critical for high-quality imaging. researchgate.net
Comparative Analysis of Lactam-based vs. Disulfide-containing Cyclic RGD Peptides
The conformation of the RGD peptide is critical for its binding affinity and selectivity to integrin subtypes. Cyclization is a key method to constrain the peptide into a bioactive conformation. nih.gov Two common methods for cyclization are the formation of a lactam bridge and a disulfide bond. thno.org
Lactam-based cyclization involves forming a stable amide bond between an amino group and a carboxylic acid group within the peptide sequence. A common strategy is to form a bridge between the side chains of amino acids like aspartic acid and lysine. This creates a highly stable cyclic structure that is resistant to chemical or enzymatic degradation.
Disulfide-containing cyclization is achieved by introducing two cysteine residues into the peptide sequence and forming a disulfide bond between their thiol side chains under oxidative conditions. google.comaacrjournals.org A notable feature of the disulfide bridge is its susceptibility to cleavage in a reducing environment, such as the intracellular cytoplasm where glutathione (B108866) concentrations are high. thno.orgmdpi.com This redox-sensitive property can be exploited for applications like targeted drug delivery, where the payload is released upon internalization into the cell. thno.org
| Feature | Lactam-based Cyclization | Disulfide-containing Cyclization |
|---|---|---|
| Bond Type | Amide (C-N) | Disulfide (S-S) |
| Stability | High, resistant to cleavage | Stable in extracellular space, cleavable in reducing environments (e.g., intracellular) |
| Synthesis | Intramolecular amide bond formation | Oxidation of two cysteine thiol groups |
| Potential Application | Stable imaging probes | Redox-responsive probes or drug delivery systems |
Both cyclization strategies have been successfully used to develop high-affinity RGD peptides for targeting integrins. nih.govgoogle.com The choice between a lactam or disulfide bridge depends on the specific requirements of the application, particularly whether stability or conditional cleavage is desired.
Preclinical Evaluation of Integrin Binding and Cellular Interactions
In Vitro Receptor Binding Affinity Studies
The initial step in the preclinical assessment of cyclo[RGDfK(cypate)] involves determining its binding affinity for the target receptor, integrin αvβ3. These studies are crucial for understanding the compound's potential for selective targeting.
Competitive binding assays are a standard method to assess the affinity of a new ligand. In these assays, cyclo[RGDfK(cypate)] is tested for its ability to displace a known radiolabeled ligand that binds to purified integrin αvβ3 protein. The results of these assays provide a quantitative measure of the compound's binding strength.
The half-maximal inhibitory concentration (IC50) is a key metric derived from competitive binding assays. It represents the concentration of cyclo[RGDfK(cypate)] required to inhibit 50% of the binding of the radiolabeled reference ligand to the integrin αvβ3 receptor. A lower IC50 value indicates a higher binding affinity. For cyclo[RGDfK(cypate)], the IC50 value has been determined to be 6.39 ± 2.28 × 10⁻⁸ M. nih.gov
To contextualize the binding affinity of cyclo[RGDfK(cypate)], it is often compared to well-established integrin αvβ3 ligands, such as cyclo(RGDfV). This comparative analysis helps to gauge its relative potency. In one study, the IC50 value of cyclo(RGDfV) was determined to be 2.87 ± 0.97 × 10⁻⁸ M, indicating a slightly higher binding affinity compared to cyclo[RGDfK(cypate)]. nih.gov
| Compound | IC50 (M) |
| cyclo[RGDfK(cypate)] | 6.39 ± 2.28 × 10⁻⁸ |
| cyclo(RGDfV) | 2.87 ± 0.97 × 10⁻⁸ |
Cell-Based Binding and Internalization Assays
Following the in vitro binding studies with purified proteins, the interaction of cyclo[RGDfK(cypate)] is evaluated in a more biologically relevant context using cell-based assays. These experiments utilize cancer cell lines known to express the integrin αvβ3 receptor.
Studies have been conducted using various integrin αvβ3-positive cell lines, including the human lung carcinoma cell line A549, to investigate the binding and uptake of cyclo[RGDfK(cypate)]. nih.gov Research on related cyclo(RGDfK) conjugates has also utilized other cell lines such as the human glioblastoma cell line U87MG and the human melanoma cell line M21 to demonstrate integrin-mediated uptake. nih.govnih.gov
In experiments with A549 cells, the internalization of cyclo[RGDfK(cypate)] was observed. nih.gov To confirm that this uptake was specifically mediated by integrin αvβ3, blocking experiments were performed. Pre-treatment of the A549 cells with a high concentration of an unlabeled RGD peptide, such as cyclo(RGDfV), which binds to the same receptor, was shown to inhibit the internalization of cyclo[RGDfK(cypate)]. nih.gov This suggests that both compounds compete for the same binding site on the integrin receptor. nih.gov
Characterization of Integrin-Mediated Endocytosis
The cellular internalization of cyclo[RGDfK(cypate)] is a critical aspect of its function as a targeted molecular probe. The process is primarily mediated by its interaction with integrin receptors, particularly αvβ3, which are frequently overexpressed on the surface of cancer cells and activated endothelial cells. The binding of the RGD motif to these receptors triggers a cascade of events leading to the endocytosis of the ligand-receptor complex.
Research into the endocytic pathway of RGD-containing peptides has revealed nuances in the internalization mechanism. Studies have shown that while monomeric RGD peptides can be internalized, their uptake may occur through a fluid-phase endocytic pathway, which is less specific. nih.govresearchgate.net In contrast, multimeric RGD ligands are more likely to be internalized via a receptor-mediated process, specifically clathrin-mediated endocytosis. nih.gov This process involves the clustering of integrin receptors upon binding with the multimeric ligand, which then recruits clathrin and other associated proteins to form coated pits that invaginate and pinch off to form intracellular vesicles. nih.govnih.gov
The conjugation of the cypate (B1246621) fluorophore to the cyclo[RGDfK] peptide allows for the visualization and quantification of its cellular uptake. Studies comparing monovalent and divalent RGD-cypate conjugates have demonstrated that the valency of the ligand plays a significant role in its binding affinity and cellular internalization. Divalent RGD ligands have shown enhanced binding to integrin αvβ3 and consequently, increased cellular uptake compared to their monovalent counterparts. nih.gov This suggests that the spatial arrangement and density of the RGD motifs influence the efficiency of receptor clustering and subsequent endocytosis.
Fluorescence microscopy studies have confirmed the rapid endocytosis of RGD peptides at physiological temperatures (37°C). researchgate.netliposomes.ca For instance, a significant increase in the uptake of a fluorescently labeled cRGDfK analog was observed in human umbilical vein endothelial cells (HUVECs) at 37°C compared to 4°C, a temperature at which endocytosis is inhibited. researchgate.netliposomes.ca This temperature-dependent uptake is a hallmark of an active, energy-dependent cellular process like receptor-mediated endocytosis.
The following table summarizes the comparative cellular uptake of a monovalent and a divalent cypate-conjugated RGD peptide in A549 human lung cancer cells, which are known to express integrin αvβ3. The data illustrates the time-dependent nature of the internalization process and the enhanced uptake of the divalent form.
| Time Point | Relative Fluorescence Intensity of cypate-c(RGDfK) (Monovalent) | Relative Fluorescence Intensity of cypate-[c(RGDfK)]2 (Divalent) |
|---|---|---|
| 1h | ~1.5 | ~2.5 |
| 2h | ~2.0 | ~3.5 |
| 4h | ~2.2 | ~4.0 |
Data is estimated from graphical representations in the source literature and is intended for comparative illustration. nih.govresearchgate.net
These findings collectively indicate that while cyclo[RGDfK(cypate)] is internalized through an integrin-mediated pathway, the specifics of this mechanism, including the degree of clathrin involvement, may be influenced by its presentation as a monomer or as part of a larger, multivalent construct. The efficiency of its endocytosis is a key determinant of its utility in applications requiring intracellular delivery or accumulation.
Advanced Mechanistic and Structure Activity Relationship Studies
Elucidation of Structure-Activity Relationships (SAR)
A primary strategy to enhance the binding affinity of RGD peptides for integrins is through multimerization. Research has consistently shown that increasing the number of RGD moieties within a single molecular probe can lead to a significant improvement in receptor binding, an effect attributed to both statistical rebinding and the potential for bivalent interactions. nih.govresearchgate.net
Divalent and tetravalent versions of cyclic RGD peptides have demonstrated markedly higher affinity for integrin αvβ3 compared to their monovalent counterparts. researchgate.netresearchgate.net For instance, a dimeric conjugate, cypate-[c(RGDfK)]₂, exhibited a remarkable improvement in integrin αvβ3 binding when compared with the monovalent cypate-c(RGDfK). researchgate.net This enhancement is thought to arise from an increased "local concentration" of the RGD motif in the vicinity of the receptor sites. nih.gov The spatial alignment of these multiple RGD units is also a critical factor; linear arrays of RGD units attached to a cypate (B1246621) scaffold have been used to systematically study how this arrangement affects molecular recognition by the integrin receptor. nih.gov Studies with RGD dimers, trimers, and tetramers confirm a clear trend where increased multiplicity leads to stronger competitive potency for integrin binding. nih.govmdpi.com
| Compound | Number of RGD Moieties | Relative Binding Affinity Enhancement | Reference |
|---|---|---|---|
| cypate-c(RGDfK) | 1 (Monomer) | Baseline | researchgate.net |
| cypate-[c(RGDfK)]₂ | 2 (Dimer) | Significantly Increased | researchgate.net |
| RAFT(c(-RGDfK-)₄) | 4 (Tetramer) | ~10-fold higher than monomer | researchgate.net |
| RGD Trimer | 3 (Trimer) | Higher than Dimer | nih.gov |
The scaffold that presents the RGD motifs and the linker that connects them are not passive components; they play an active role in modulating biological activity. The cypate molecule in cyclo[RGDfK(cypate)] serves as both a fluorophore and a scaffold. Its two carboxylic acid groups allow for the attachment of one or two peptide chains, influencing the spatial presentation of the RGD units. nih.gov
The conjugation of a fluorophore, such as cypate, is necessary for optical imaging applications. A critical consideration is whether this modification adversely affects the peptide's ability to recognize and bind to its receptor. In the case of cyclo[RGDfK], the lysine (B10760008) (K) residue provides a convenient attachment point for labels like fluorophores. researchgate.net SAR investigations have shown that the amino acid in this position has minimal influence on the activity, making it an ideal site for conjugation. researchgate.net The lysine side chain is not considered essential for the primary interaction with the integrin. researchgate.net The successful use of cypate-RGD conjugates for in vivo imaging suggests that the attachment of the cypate molecule at this position does not abolish receptor recognition. researchgate.net In fact, some findings suggest a potential synergistic effect between the cypate molecule and the peptide for binding to the αvβ3 integrin. nih.gov
Molecular Interactions and Binding Specificity
The therapeutic and diagnostic utility of cyclo[RGDfK(cypate)] hinges on its ability to bind specifically to its target receptor with high affinity, minimizing off-target interactions.
The cyclic pentapeptide structure of c(RGDfK) is a key determinant of its binding specificity. Cyclization constrains the peptide's conformation, pre-organizing it into a shape that fits preferentially into the binding pocket of certain integrin subtypes. Specifically, incorporating the RGD sequence into a cyclic pentapeptide framework has been shown to increase its binding affinity and selectivity for integrin αvβ3 over other integrins, such as glycoprotein (B1211001) IIb/IIIa. nih.gov
While c(RGDfK) is widely considered to be highly selective for αvβ3, it also demonstrates a high affinity for the αvβ5 subtype. nih.gov Some evidence suggests that the selectivity may not be absolute, with potential interactions with α5β1 integrins as well. nih.gov This highlights that while c(RGDfK) is a preferential binder of αvβ3, its interactions with other related integrins cannot be entirely discounted. The bent conformation of the RGD sequence in this class of cyclic peptides is thought to fit the αvβ3 receptor better than others, contributing to its selectivity. researchgate.net
| Integrin Subtype | Binding Affinity/Interaction | Reference |
|---|---|---|
| αvβ3 | High / Primary Target | researchgate.netselleckchem.com |
| αvβ5 | High | nih.gov |
| α5β1 | Potential Interaction | nih.gov |
| Glycoprotein IIb/IIIa (αIIbβ3) | Low (High selectivity for αvβ3 over this subtype) | nih.gov |
Molecular modeling and docking simulations provide atomic-level insights into how cyclic RGD peptides interact with the integrin binding pocket. These computational studies are invaluable for understanding the SAR and for the rational design of new, more potent antagonists. nih.govescholarship.org
Docking studies consistently show that the RGD motif is central to the interaction. The positively charged guanidinium (B1211019) group of the arginine (R) residue forms a salt bridge with a negatively charged aspartate residue in the integrin's β subunit. The aspartate (D) residue of the peptide coordinates with a metal ion in the Metal Ion-Dependent Adhesion Site (MIDAS) of the integrin's α subunit. mdpi.com
Simulations comparing linear and cyclic RGD peptides reveal that the cyclic structure has a more stable configuration when bound to integrin αvβ3, which correlates with its higher binding energy. mdpi.com Docking of related cyclic peptides into the crystal structure of αvβ3 has helped to identify a potential hydrophobic pocket on the integrin surface that interacts with hydrophobic residues on the peptide (like Phenylalanine, f), further stabilizing the peptide-receptor complex. nih.govescholarship.org These computational models provide a rationale for the high-affinity binding of cyclo[RGDfK] and guide the development of next-generation imaging probes and therapeutics. nih.govresearchgate.net
Investigations into Integrin Subunit Interaction Preference (e.g., β3 subunit)
The cyclic pentapeptide cyclo[RGDfK] is widely recognized for its high affinity and selectivity for the αvβ3 integrin, a receptor implicated in critical pathological processes such as angiogenesis and tumor metastasis. The specificity of this interaction is a cornerstone of its therapeutic and diagnostic potential, making the characterization of its binding profile across various integrin subtypes a significant area of research. The Arg-Gly-Asp (RGD) sequence is the primary recognition motif for a number of integrins; however, the conformational constraints imposed by cyclization, along with the influence of the flanking amino acid residues, dictate the specific affinity and selectivity profile of the molecule.
Extensive structure-activity relationship studies have been conducted to elucidate the preference of cyclo[RGDfK] and its analogues for different integrin heterodimers. These investigations are crucial for understanding its biological activity and for the rational design of derivatives with enhanced selectivity. The β3 subunit, in complex with the αv subunit, forms the αvβ3 integrin, which is a principal target. Research indicates that the cyclic structure of cyclo[RGDfK] positions the RGD motif in a conformation that is highly complementary to the binding pocket of the αvβ3 integrin.
While the αvβ3 integrin is a primary target, studies have also explored the interaction of cyclo[RGDfK] with other integrins, such as αvβ5, αvβ6, α5β1, and αIIbβ3. A comprehensive evaluation using a homogenous solid-phase binding assay has provided quantitative data on the binding affinities of cyclo[RGDfK] for a panel of RGD-binding integrins. The results from this research demonstrate that while cyclo[RGDfK] is a potent inhibitor of αvβ3, it also exhibits measurable affinity for other integrins, albeit generally at lower levels. nih.gov For instance, the IC50 value for αvβ3 is in the low nanomolar range, whereas for αvβ5 and α5β1, the values are significantly higher. nih.gov This selectivity is critical, as off-target binding could lead to unintended biological effects.
One study found that while cyclo[KRGDf] showed strong binding to αvβ5, it did not bind to α5β1. acs.org This highlights the subtle structural nuances that can influence the interaction with different integrin subtypes. Another study has suggested that the selectivity of cyclo[RGDfK] for αvβ3 may not be as absolute as widely believed, with evidence of interactions with αvβ5 and α5β1 integrins. nih.gov These findings underscore the importance of comprehensive selectivity profiling in the development of targeted therapeutics.
The data presented in the following table summarizes the binding affinities of cyclo[RGDfK] and a closely related analogue for various integrin subtypes, providing a clear quantitative comparison of their interaction preferences. This information is vital for interpreting the biological activity of cyclo[RGDfK(cypate)] and for guiding future research in the design of even more selective integrin inhibitors.
| Compound | Integrin Subtype | IC50 (nM) | Reference |
|---|---|---|---|
| cyclo[RGDfK] | αvβ3 | 1.5 - 6 | nih.gov |
| cyclo[RGDfK] | αvβ5 | 250 - 503 | nih.gov |
| cyclo[RGDfK] | α5β1 | 141 - 236 | nih.gov |
| cyclo[RGDfK] | αvβ6 | >10000 | nih.gov |
| cyclo[RGDfK] | αvβ8 | >10000 | nih.gov |
| cyclo[RGDfK] | αIIbβ3 | >10000 | nih.gov |
| cyclo[KRGDf] | αvβ3 | 30 | acs.org |
| cyclo[KRGDf] | αvβ5 | 182 | acs.org |
| cyclo[KRGDf] | α5β1 | >10000 | acs.org |
Preclinical Applications in Molecular Imaging Research
Near-Infrared Fluorescence (NIRF) Imaging Applications
NIRF imaging utilizes the spectral window between 700-900 nm, where biological tissues exhibit minimal autofluorescence and light penetration is maximized, allowing for sensitive detection of fluorescently labeled probes thno.orgmdpi.com. cyclo[RGDfK(cypate)] leverages these advantages for preclinical tumor imaging.
cyclo[RGDfK(cypate)] has demonstrated efficacy in targeting and visualizing tumors in preclinical animal models. The RGD peptide sequence specifically binds to the αvβ3 integrin, which is upregulated in the neovasculature of many tumors medchemexpress.comthno.orgnih.govmdpi.com. Upon systemic administration, the probe selectively accumulates in tissues with high αvβ3 expression, such as tumors, allowing for their non-invasive visualization using NIRF imaging systems thno.orgnih.govresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov. Studies have shown that this targeted accumulation enables the clear delineation of tumor boundaries and enhances the detection of tumor sites in vivo thno.orgresearchgate.netresearchgate.net. The specificity of this targeting has been further confirmed by blocking studies, where pre-administration of excess unlabeled RGD peptide significantly reduces probe accumulation in tumors, indicating receptor-mediated binding thno.orgnih.gov.
The quantitative assessment of tumor uptake and retention kinetics is crucial for evaluating the performance of molecular imaging probes. Studies involving RGD-peptide conjugates, including those incorporating cypate (B1246621), have investigated their accumulation within tumors over time. While specific quantitative data for cyclo[RGDfK(cypate)] in terms of percentage injected dose per gram (%ID/g) or tumor-to-background ratios (TBR) are not extensively detailed in the provided snippets, related RGD-dye conjugates have shown significant tumor accumulation and retention. For instance, related RGD-dye conjugates have exhibited tumor uptake that can be visualized up to 24 hours post-injection thno.orgresearchgate.net. The binding affinity of cyclo[RGDfK(cypate)] to the αvβ3 integrin has been characterized in vitro, showing a high affinity comparable to other known RGD ligands, which is essential for effective tumor targeting and retention nih.govscience.govacs.orgnih.gov.
Table 1: In Vitro Binding Affinity of RGD Peptides
| Compound | Target | IC50 Value (M) | Source |
| cyclo(RGDfV) (Control) | αvβ3 | 2.87 ± 0.97 × 10⁻⁸ | nih.gov |
| cyclo[RGDfK(cypate)] | αvβ3 | 6.39 ± 2.28 × 10⁻⁸ | nih.gov |
The use of cyclo[RGDfK(cypate)] significantly enhances imaging contrast by concentrating the NIR fluorescent signal within the tumor. The low background signal in NIR imaging, coupled with the specific accumulation of the probe in αvβ3-expressing tumors, leads to a high tumor-to-background ratio thno.orgmdpi.com. This differential accumulation allows for clear visualization of tumor lesions against surrounding healthy tissues, improving the sensitivity and accuracy of tumor detection in preclinical studies thno.orgmdpi.com.
Dual-Modality Imaging Probe Development and Hybrid Strategies
The development of dual-modality imaging probes that combine optical imaging with nuclear imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) offers synergistic advantages for comprehensive tumor assessment thno.orgnih.govthno.org.
The RGD peptide scaffold, including the cyclo[RGDfK] motif, is amenable to conjugation with chelating agents such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or HYNIC (hydrazinonicotinamide), which then facilitate radiolabeling with various radionuclides thno.orgmdpi.comnih.govthno.orgnih.govnih.govmedchemexpress.commdpi.compurdue.eduresearchgate.netabx.denih.gov. For instance, RGD peptides have been successfully labeled with ⁶⁸Ga for PET imaging and ⁹⁹mTc or ¹¹¹In for SPECT imaging thno.orgmdpi.comnih.govnih.govnih.govmedchemexpress.commdpi.compurdue.eduresearchgate.netabx.denih.gov. The cypate dye can be incorporated into these same molecules, creating dual-modality probes like LS308 (DOTA-cypate-cyclo(RGDfK)), which allows for simultaneous or sequential imaging using both NIR fluorescence and nuclear detection methods thno.orgnih.govthno.org. Studies have reported successful radiolabeling with high purity and specific activity for these conjugates nih.govmedchemexpress.comresearchgate.netabx.de.
The integration of NIR fluorescence with PET or SPECT imaging provides complementary information, enhancing the diagnostic capabilities for preclinical research. Optical imaging, particularly NIRF, offers high spatial resolution and sensitive detection of superficial lesions, while nuclear imaging modalities like PET and SPECT excel in providing quantitative data and enabling the visualization of deeper tumor sites due to their superior tissue penetration thno.orgnih.govthno.org. By combining these modalities, researchers can achieve a more comprehensive understanding of tumor biology, including precise localization, quantification of tracer uptake, and assessment of target expression in both superficial and deeper tissues thno.orgnih.govthno.org. This hybrid approach can lead to improved accuracy in tumor detection, staging, and monitoring of therapeutic responses in preclinical settings.
Preclinical Theranostic Potentials
The design of cyclo[RGDfK(cypate)] inherently lends itself to theranostic applications, combining diagnostic imaging with potential therapeutic intervention. While the cypate moiety provides a platform for optical imaging, the RGD peptide can be further modified to carry therapeutic payloads or be radiolabeled for nuclear imaging and targeted radionuclide therapy. Preclinical studies have explored RGD peptide conjugates with various radionuclides (e.g., 111In, 177Lu, 68Ga, 18F) to achieve both diagnostic imaging and therapeutic effects, targeting integrin-rich tissues mediso.commdpi.comthno.orgmdpi.comnih.govmedchemexpress.comdtic.miloncotarget.comabx.de. The combination of a targeting ligand (RGD) with imaging (cypate) and potentially therapeutic modalities within a single molecular framework highlights its promise as a theranostic agent. For instance, RGD peptides conjugated to chelators like DOTA can be radiolabeled, enabling SPECT or PET imaging, and potentially delivering therapeutic radionuclides to targeted sites mediso.commdpi.comnih.govabx.de. The cypate component, in particular, facilitates optical imaging, which can complement nuclear imaging techniques in preclinical settings nih.govthno.orgnih.govnih.govscience.govacs.orgacs.orgnih.govscience.gov.
Application in Specific Preclinical Disease Models
The specific targeting of integrin αvβ3 by cyclo[RGDfK(cypate)] and related conjugates makes them highly relevant for studying diseases characterized by aberrant integrin expression.
Choroidal Neovascularization Models
Choroidal neovascularization (CNV), a hallmark of age-related macular degeneration (AMD) and other retinal diseases, involves the abnormal growth of blood vessels in the choroid, which also overexpress integrin αvβ3 nih.govmdpi.comsci-hub.senih.gov. RGD peptides, including cyclic RGD dimers labeled with radionuclides like 99mTc, have been successfully employed for SPECT/CT imaging of CNV in preclinical models nih.govsci-hub.se. These studies demonstrate that radiolabeled RGD peptides can detect CNV and its associated angiogenesis, with peak radio-uptake observed during periods of high angiogenic activity nih.govsci-hub.se. Furthermore, fluorescein (B123965) isothiocyanate (FITC)-labeled RGD peptides have shown promise for optical imaging of CNV, offering visualization and precise localization of neovascular lesions nih.gov. The cypate moiety, being a NIR fluorescent dye, is well-suited for similar optical imaging applications in ocular neovascularization models.
Other Integrin-Related Pathologies (e.g., Atherosclerosis, Tissue Remodeling)
Beyond cancer and ocular diseases, integrin αvβ3 is implicated in other pathological processes, such as atherosclerosis and tissue remodeling. In atherosclerosis, vulnerable plaques often exhibit increased neovascularization and elevated expression of integrin αvβ3 nih.gov. RGD peptide conjugates, including those labeled with 99mTc, have been used in preclinical SPECT/CT imaging to identify high-risk atherosclerotic plaques by targeting this integrin nih.govabx.de. These studies indicate that RGD-based imaging agents can non-invasively assess plaque neovascularization, providing insights beyond anatomical measurements nih.gov.
Integrins also play a crucial role in tissue remodeling, cell adhesion, and migration, processes relevant to wound healing and tissue engineering nih.govcellgs.com. While specific applications of cyclo[RGDfK(cypate)] in these areas are less detailed in the provided search results, the fundamental targeting mechanism of RGD peptides suggests potential utility for imaging or modulating these processes.
Challenges and Future Directions in Cyclo Rgdfk Cypate Research
Q & A
Q. What are the standard synthetic protocols for cyclo[RGDfK(cypate)], and how do they ensure structural fidelity?
Cyclo[RGDfK(cypate)] is synthesized via Fmoc solid-phase peptide synthesis (SPPS) for the cyclic RGDfK peptide, followed by conjugation to the near-infrared (NIR) dye cypate. Key steps include:
- Linear peptide assembly on 2-chlorotrityl resin with protected amino acids (e.g., D(OBut), R(Pbf)).
- Cyclization using PyBOP/HOBt/DIEA in diluted solutions to avoid intermolecular reactions.
- Cypate conjugation via EDCI/HOBt-mediated coupling in DMF, followed by deprotection and purification via semi-preparative reverse-phase HPLC . Structural fidelity is validated using LC-MS and spectrophotometric analysis, ensuring correct molecular weight and functional group integrity.
Q. Which in vitro assays are most reliable for quantifying integrin αvβ3 binding affinity of cyclo[RGDfK(cypate)]?
Competitive displacement assays using ¹²⁵I-labeled echistatin as a radioligand are standard. Cells expressing αvβ3 (e.g., U87MG glioblastoma) are incubated with the radioligand and varying concentrations of cyclo[RGDfK(cypate)]. Binding affinity (IC₅₀) is calculated by quantifying displaced radioactivity, with corrections for non-specific binding using excess unlabeled ligand .
Q. How does cypate contribute to the optical properties of cyclo[RGDfK(cypate)] in imaging applications?
Cypate, a NIR fluorophore, provides absorption/emission maxima at ~780/810 nm, minimizing tissue autofluorescence and enabling deep-tissue imaging. Its two carboxylic acid groups facilitate conjugation to RGD peptides, while its hydrophobic indole structure enhances membrane permeability .
Q. What purification methods are critical for isolating high-purity cyclo[RGDfK(cypate)]?
Semi-preparative reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) is essential. Purity (>95%) is confirmed via analytical HPLC and mass spectrometry. Residual protecting groups (e.g., Pbf, OBut) are removed via TFA cleavage .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of cypate to cyclo[RGDfK] to address incomplete NHS ester conversion?
Incomplete esterification of cypate’s carboxyl groups is mitigated by:
- Pre-activating cypate with excess EDCI/HOBt in anhydrous DMF.
- Using protected cyclic RGD peptides (e.g., cyclo[R(Pbf)GD(OBut)fK]) to avoid side reactions.
- Monitoring reaction progress via LC-MS to identify optimal stoichiometric ratios (e.g., 2:1 peptide-to-cypate) .
Q. What experimental strategies reconcile contradictory data on tumor-specific vs. non-specific uptake of cyclo[RGDfK(cypate)] in vivo?
While divalent ligands show higher initial tumor uptake (e.g., 1.5-fold vs. monovalent ligands at 1 hr), prolonged incubation increases non-specific cellular internalization. Solutions include:
- Time-resolved imaging to capture early-phase specificity.
- Co-administering blocking agents (e.g., unlabeled RGD) to suppress off-target binding .
Q. How does the divalent design of cyclo[RGDfK(cypate)] enhance integrin αvβ3 avidity compared to monovalent analogs?
Divalency enables simultaneous binding to two αvβ3 receptors, increasing avidity via statistical rebinding. Competitive assays show divalent ligands (e.g., cypate-[c(RGDfK)]₂) achieve IC₅₀ values ~0.94 nM, vs. ~2.1 nM for monovalent analogs. Molecular dynamics simulations further reveal reduced dissociation rates .
Q. What are the limitations of using cyclo[RGDfK(cypate)] in pH-sensitive tumor microenvironments?
Fluorescence intensity of cypate-RGD conjugates varies with pH (e.g., reduced emission at pH <5 due to protonation of indole nitrogen). Calibration curves under simulated tumor pH (6.5–7.2) are recommended to normalize imaging data .
Q. How can researchers address discrepancies between in vitro binding data and in vivo tumor localization efficiency?
In vitro assays may overestimate specificity due to simplified models lacking stromal interference. Solutions include:
- Using orthotopic tumor models with intact extracellular matrix.
- Incorporating multimodal imaging (e.g., PET/fluorescence) to cross-validate targeting efficiency .
Q. What computational tools are effective for predicting the pharmacokinetics of cyclo[RGDfK(cypate)]?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to αvβ3’s RGD-binding pocket. Pharmacokinetic modeling (e.g., compartmental analysis) estimates clearance rates, informed by experimental plasma half-life (~45 min in mice) and renal/hepatic excretion profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
